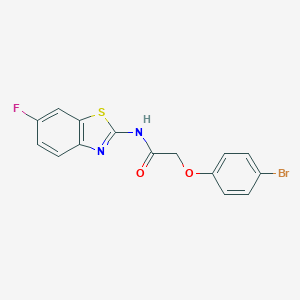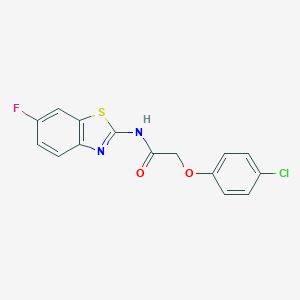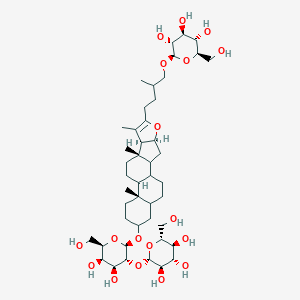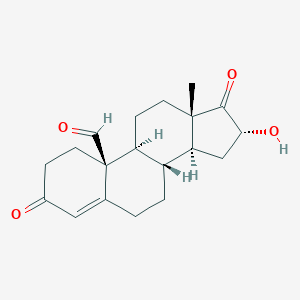![molecular formula C18H19BrN2O3 B238197 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide have been extensively studied in scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been reported to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. The anti-cancer activity of this compound has been attributed to its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is not fully understood. However, it has been reported to act as a histone deacetylase inhibitor, which may contribute to its anti-cancer activity. Histone deacetylase inhibitors have been found to induce apoptosis in cancer cells and inhibit their growth. This compound has also been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines in macrophages. In vivo studies have shown that this compound reduces tumor growth in animal models and has potential as a treatment for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments include its potential therapeutic applications, its well-defined chemical structure, and its availability for purchase from commercial suppliers. The limitations of using this compound in lab experiments include its relatively high cost, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. These include further studies on its mechanism of action, its potential as a treatment for neurodegenerative disorders, and its use in combination with other drugs for cancer treatment. Other potential areas of research include the development of more efficient synthesis methods and the exploration of its potential as a treatment for other diseases such as bacterial infections.
Synthesemethoden
The synthesis of 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction of 2-bromo-3-nitrobenzoic acid with isobutyryl chloride to form 2-bromo-3-(isobutyryloxy)benzoic acid. This intermediate is then reacted with 4-amino-3-methoxybenzoic acid to obtain 2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. The synthesis of this compound has been reported in several scientific journals and is considered to be a reliable method.
Eigenschaften
Produktname |
2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide |
|---|---|
Molekularformel |
C18H19BrN2O3 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
2-bromo-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
HAMLVQBMLSTLRN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)


![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)

![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
